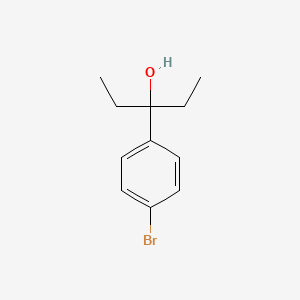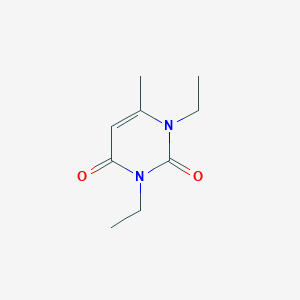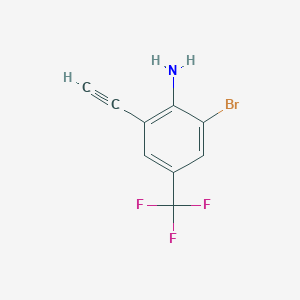
N,N-dimethyl-3-pyridin-3-yl-propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-3-pyridin-3-yl-propan-1-amine is an organic compound characterized by a pyridine ring attached to a propyl chain, which is further connected to a dimethylamine group. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-3-pyridin-3-yl-propan-1-amine typically involves the reaction of 3-bromopropylamine with pyridine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion.
Industrial Production Methods: For industrial-scale production, the process is optimized to enhance yield and purity. This involves using high-purity starting materials and solvents, as well as employing advanced purification techniques such as distillation and recrystallization. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-dimethyl-3-pyridin-3-yl-propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-3-pyridin-3-yl-propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-3-pyridin-3-yl-propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
3-(4-Pyridyl)propyldimethylamine: Similar structure but with the pyridine ring attached at the 4-position.
3-(2-Pyridyl)propyldimethylamine: Pyridine ring attached at the 2-position.
N,N-Dimethyl-3-pyridylpropanamine: Similar structure with variations in the alkyl chain.
Uniqueness: N,N-dimethyl-3-pyridin-3-yl-propan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its position of attachment on the pyridine ring influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
6304-32-1 |
|---|---|
Molekularformel |
C10H16N2 |
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
N,N-dimethyl-3-pyridin-3-ylpropan-1-amine |
InChI |
InChI=1S/C10H16N2/c1-12(2)8-4-6-10-5-3-7-11-9-10/h3,5,7,9H,4,6,8H2,1-2H3 |
InChI-Schlüssel |
ZJINUQHUNJMQFN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCC1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Chloro-6-[(2-methoxyethyl)amino]nicotinonitrile](/img/structure/B8697147.png)
![4-Thiazolidinone, 5-[(4-phenoxyphenyl)methylene]-2-thioxo-](/img/structure/B8697157.png)





![N-[2-(Chloroacetyl)-5-methylphenyl]-2-methylbenzamide](/img/structure/B8697197.png)



